

solubility of 2,2-Dimethyl Metolazone in aqueous and organic solvents

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Compound of Interest

Compound Name: 2,2-Dimethyl Metolazone

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Solubility Profile of Metolazone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metolazone in various aqueous and organic solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important diuretic agent. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes and influencing factors.

Introduction to Metolazone

Metolazone is a quinazoline-based diuretic with properties similar to thiazide diuretics.[1] Chemically, it is known as 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide.[2] It is primarily used in the treatment of hypertension and edema associated with congestive heart failure or renal disease.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Metolazone is characterized by low aqueous solubility and high permeability, making solubility a critical parameter in its formulation and bioavailability.

Quantitative Solubility Data



The solubility of Metolazone has been determined in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data to facilitate comparison.

Solvent System	Temperature (°C)	Solubility	Reference(s)
Aqueous Solvents			
Water	25	60.3 mg/L	[3][4]
0.01 N HCI	37	Data investigated, but specific value not provided	[5]
DMSO:PBS (pH 7.2) (1:1)	Not Specified	~0.5 mg/mL	[2]
Organic Solvents			
Dimethyl Sulfoxide (DMSO)	Not Specified	>5 mg/mL	[4]
Dimethyl Sulfoxide (DMSO)	Not Specified	25 mg/mL	[2]
Dimethyl Sulfoxide (DMSO)	25	73 mg/mL	[6]
Dimethylformamide (DMF)	Not Specified	25 mg/mL	[2]
Ethanol	Not Specified	~0.3 mg/mL	[2]
Ethanol	25	15 mg/mL	[6]
n-Butanol	Not Specified	Data investigated, but specific value not provided	[5]

Experimental Protocols for Solubility Determination

Accurate determination of Metolazone's solubility is crucial for pre-formulation studies and the development of robust dosage forms. The following sections detail the methodologies for key



experiments.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7] This method involves allowing a surplus of the solid drug to equilibrate with the solvent over a set period, followed by the quantification of the dissolved drug in the supernatant.

Materials:

- Metolazone powder
- Solvent of interest (e.g., water, phosphate buffer, organic solvent)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of Metolazone powder to a series of scintillation vials or sealed flasks containing a known volume of the desired solvent. Ensure that there is undissolved solid material present to confirm saturation.
- Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).



- Phase Separation: After equilibration, cease agitation and allow the suspensions to settle. To separate the undissolved solid, centrifuge the samples at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
- Filtration: Filter the collected supernatant through a 0.45 μm syringe filter to remove any remaining solid particles.
- Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Metolazone.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of Metolazone in the saturated solvent samples. The following is a representative HPLC method.

Chromatographic Conditions:

Column: Hypersil BDS C18 (150 x 4.6 mm, 5 μm particle size)[8]

Mobile Phase: Acetonitrile and HPLC grade water (50:50 v/v)[8]

Flow Rate: 0.7 mL/min[8]

Injection Volume: 10 μL[8]

Detection Wavelength: 236 nm[8]

Column Temperature: 30 °C[8]

Run Time: 8 minutes[8]

Method Validation:



The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

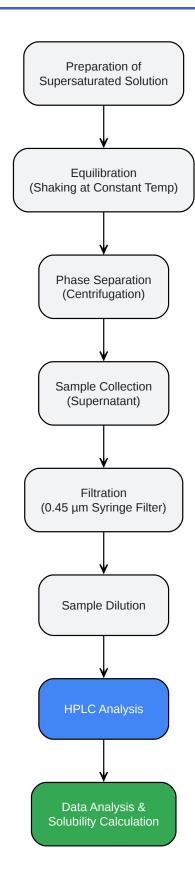
- Linearity: A linear relationship between peak area and concentration should be established over a suitable range (e.g., 1-10 μg/mL).[8]
- Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing samples at multiple concentration levels. The relative standard deviation (%RSD) for precision should be less than 2.0%.[8]
- Specificity: The method should be specific for Metolazone, with no interference from excipients or degradation products.[8]

Visualizations

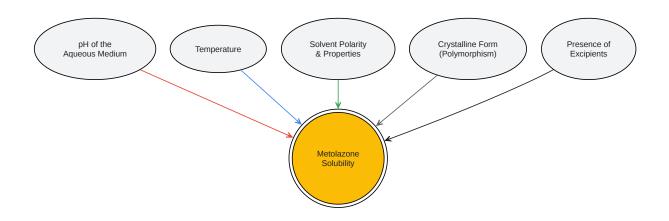
Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of Metolazone using the shake-flask method followed by HPLC analysis.









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- To cite this document: BenchChem. [solubility of 2,2-Dimethyl Metolazone in aqueous and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at:



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